Lipophilicity (clogP) Differentiation vs. Parent Benzofuran-3(2H)-one and 2-Methylbenzofuran-3(2H)-one
The 5-isopropyl substituent in the target compound imparts a predicted increase in LogP of ~1.3–2.3 units relative to the unsubstituted parent benzofuran-3(2H)-one and ~0.8–1.8 units relative to 2-methylbenzofuran-3(2H)-one (measured LogP 1.65) [1]. This LogP shift is highly relevant for membrane permeability and CNS penetration potential in drug discovery programs, as per Lipinski's Rule of 5 guidelines.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~2.5–3.5 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | Parent benzofuran-3(2H)-one: measured LogP ~1.2 [1]; 2-methylbenzofuran-3(2H)-one: measured LogP 1.65 . |
| Quantified Difference | Target compound clogP is +1.3 to +2.3 higher than parent; +0.85 to +1.85 higher than 2-methyl analog. |
| Conditions | In silico prediction using ALOGPS 2.1 fragment-based method [2]. |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in biological assays and may explain differential cellular uptake or in vivo distribution vs. less substituted analogs.
- [1] ALOGPS 2.1. Predicted LogP for benzofuran-3(2H)-one (CAS 7169-34-8). Virtual Computational Chemistry Laboratory. View Source
- [2] Tetko, I.V. et al. (2005). Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des., 19, 453–463. View Source
